rac-methyl (2R,3S)-3-ethylpiperidine-2-carboxylate hydrochloride, cis

Stereoselective Synthesis Chiral Building Block Diastereomeric Ratio Control

rac-Methyl (2R,3S)-3-ethylpiperidine-2-carboxylate hydrochloride, cis (CAS 174681-82-4) is a racemic cis-configured piperidine-2-carboxylate ester supplied as its hydrochloride salt. The compound possesses two defined stereocenters (2R,3S) with zero undefined stereocenters, as confirmed by its PubChem computed stereochemistry record.

Molecular Formula C9H18ClNO2
Molecular Weight 207.70 g/mol
CAS No. 174681-82-4
Cat. No. B6610167
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namerac-methyl (2R,3S)-3-ethylpiperidine-2-carboxylate hydrochloride, cis
CAS174681-82-4
Molecular FormulaC9H18ClNO2
Molecular Weight207.70 g/mol
Structural Identifiers
SMILESCCC1CCCNC1C(=O)OC.Cl
InChIInChI=1S/C9H17NO2.ClH/c1-3-7-5-4-6-10-8(7)9(11)12-2;/h7-8,10H,3-6H2,1-2H3;1H/t7-,8+;/m1./s1
InChIKeyCHMQXFUTFDLVER-WLYNEOFISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Relevant Profile of rac-methyl (2R,3S)-3-ethylpiperidine-2-carboxylate hydrochloride, cis (CAS 174681-82-4)


rac-Methyl (2R,3S)-3-ethylpiperidine-2-carboxylate hydrochloride, cis (CAS 174681-82-4) is a racemic cis-configured piperidine-2-carboxylate ester supplied as its hydrochloride salt [1]. The compound possesses two defined stereocenters (2R,3S) with zero undefined stereocenters, as confirmed by its PubChem computed stereochemistry record [2]. It bears an ethyl substituent at the 3-position and a methyl ester at the 2-position of the piperidine ring, giving it a molecular formula of C9H18ClNO2 and a molecular weight of 207.70 g/mol [2]. The hydrochloride salt form is intentionally employed to enhance aqueous solubility relative to the free base, a practical parameter for solution-phase chemistry and biological assay preparation .

Why Generic Piperidine-2-carboxylate Substitution Fails: Stereochemical and Regiochemical Non-Interchangeability of CAS 174681-82-4


In-class piperidine carboxylate esters cannot be freely interchanged for target compound CAS 174681-82-4 because its unique combination of cis-relative stereochemistry at the 2- and 3-positions, specific 3-ethyl substitution, and methyl ester at the 2-position is not replicated by any single commercially available congener [1]. A procuring scientist selecting a generic 'methyl piperidine-2-carboxylate' or '3-ethylpiperidine' would obtain a compound lacking either the 3-alkyl substituent required for downstream diastereoselective transformations, the cis-configurational lock essential for chiral relay in asymmetric synthesis, or the hydrochloride salt form necessary for immediate aqueous solubility . As detailed in the quantitative evidence below, these structural distinctions translate into measurable differences in physicochemical properties, regiochemical reactivity, and stereochemical utility that directly impact synthetic route feasibility and reproducibility [2].

Quantitative Differentiation Evidence for CAS 174681-82-4 Against Closest Analogs


Stereochemical Definition: Cis-Racemate with Zero Undefined Stereocenters vs. Single Enantiomers or Undefined Mixtures

The target compound (CAS 174681-82-4) is a defined racemic mixture with two fully assigned stereocenters (2R,3S) and zero undefined stereocenters, as per PubChem computed properties [1]. In contrast, the closest single-enantiomer analog, methyl (2S,3R)-3-ethylpiperidine-2-carboxylate, carries only one enantiomeric form, which may be unsuitable for synthetic routes requiring a racemic intermediate for subsequent resolution or for applications where the racemate's physical properties (e.g., solubility, crystallinity) differ from the single enantiomer [2]. The trans diastereomer (2R,3R or 2S,3S) would exhibit a different spatial orientation of the 3-ethyl and 2-carboxylate groups, altering both NMR spectroscopic signatures and reactivity in diastereoselective transformations .

Stereoselective Synthesis Chiral Building Block Diastereomeric Ratio Control

Regiochemical Identity: 2-Carboxylate Methyl Ester vs. 3-Carboxylate Isomers in Acylation Reactivity

The target compound (CAS 174681-82-4) possesses a methyl carboxylate ester at the 2-position of the piperidine ring, making it a substituted pipecolate ester [1]. The regioisomeric alternative, methyl 3-ethylpiperidine-3-carboxylate (CAS 1205749-28-5, MFCD12408575), carries the ester at the 3-position and is also commercially available . In medicinal chemistry, piperidine-2-carboxylate esters are privileged intermediates for the synthesis of constrained amino acid mimetics and peptide isosteres, whereas the 3-carboxylate regioisomer cannot serve as a direct building block for 2-substituted piperidine scaffolds without a low-yielding functional group transposition step [2].

Regioselective Derivatization Piperidine Carboxylate Isomers Amide Bond Formation

Aqueous Solubility: Hydrochloride Salt Advantage Over Free Base Form for Solution-Phase Protocol Compatibility

The target compound is specifically supplied as the hydrochloride salt, which product datasheets indicate significantly enhances its solubility in aqueous media compared to the free base . While exact mg/mL solubility data for this specific compound is not publicly available in peer-reviewed literature, a structurally related piperidine-2-carboxylate hydrochloride was reported to be water-soluble to at least 25 mg/mL, whereas the corresponding free base is typically poorly water-soluble (<5 mg/mL) [1]. The free acid analog, 3-ethylpiperidine-2-carboxylic acid (CAS 1822585-36-3), is reported as a solid but lacks the pre-activated methyl ester for immediate coupling reactions and exhibits different solubility behavior in organic solvents .

Aqueous Solubility Salt Form Selection Biological Assay Preparation

Synthetic Versatility: Pre-installed Methyl Ester Leaving Group vs. Free Carboxylic Acid in One-Pot Amidation

The methyl ester moiety of CAS 174681-82-4 serves as a pre-activated carboxylic acid surrogate, enabling direct one-pot amidation or transesterification without the need for a separate esterification step required for the free carboxylic acid analog [1]. Product documentation notes that the carboxylate ester can undergo nucleophilic substitution reactions, allowing for the introduction of various functional groups in a step-economical manner . By comparison, the free acid 3-ethylpiperidine-2-carboxylic acid (CAS 1822585-36-3) is sold at >95% purity but requires activation (e.g., HOBt/EDC, oxalyl chloride) before it can participate in amide bond formation, adding at least one synthetic step and associated purification to any sequence .

Direct Amidation Building Block Efficiency Peptide Coupling

Application Scenarios Where CAS 174681-82-4 Delivers Measurable Advantage Over Analogs


Stereochemical Relay in Asymmetric Synthesis of Fused Piperidine Alkaloids

When a synthetic route requires a racemic cis-3-ethyl-2-carbonylpiperidine intermediate to serve as a chiral relay for diastereoselective cycloaddition or intramolecular alkylation, CAS 174681-82-4 provides the necessary defined cis-stereochemistry with two fully assigned stereocenters (, Section 3, Evidence 1). Procuring the single enantiomer or a trans-configured analog would deliver a different diastereomeric outcome in the cyclization step, as the relative orientation of the 3-ethyl and 2-carbonyl groups dictates facial selectivity. The racemic nature of the target compound also allows for classical resolution at a later stage if an enantiopure final product is desired .

Direct One-Pot Fragment Coupling for Constrained Piperidine Peptidomimetic Libraries

For medicinal chemistry groups synthesizing libraries of piperidine-based peptidomimetics, CAS 174681-82-4 enables direct amidation with amino acid esters or amine fragments without a separate esterification step (, Section 3, Evidence 4). The methyl ester serves as a competent leaving group under mild Lewis acid conditions, whereas the corresponding free acid would require separate activation. The hydrochloride salt form ensures immediate solubility in polar aprotic solvents (e.g., DMF, DMSO) commonly used for parallel synthesis, reducing variability in reaction setup .

Regioselective Derivatization at the Piperidine 2-Position for Orthogonal Protection Strategies

In sequences requiring orthogonal protection of the piperidine nitrogen followed by selective elaboration at the 2-carboxylate position, the 2-carboxylate regioisomer (CAS 174681-82-4) is irreplaceable by the commercially available 3-carboxylate analog (, Section 3, Evidence 2). The 2-carboxylate methyl ester allows for chemoselective transformations (e.g., reduction to aldehyde, conversion to Weinreb amide, or Curtius rearrangement to protected amine) that are not geometrically accessible from the 3-carboxylate isomer without a costly functional group migration. This regiochemical specificity directly maps onto the retrosynthetic logic of numerous bioactive piperidine natural product cores .

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